2-Aminocyclopropane-1-carboxylic acid

描述

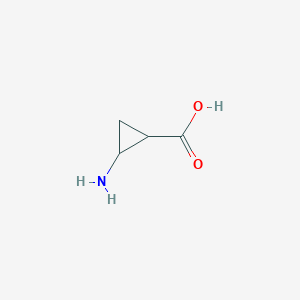

2-Aminocyclopropane-1-carboxylic acid is a non-proteinogenic amino acid that plays a crucial role in the biosynthesis of the plant hormone ethylene. This compound is characterized by a three-membered cyclopropane ring fused to the alpha carbon of the amino acid. It is a white solid and is naturally occurring in various plants .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclopropane-1-carboxylic acid can be achieved through several methods:

Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.

Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. Specific details on industrial methods are often proprietary and not widely disclosed.

化学反应分析

Types of Reactions: 2-Aminocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It is oxidized by ACC oxidase to produce ethylene.

Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: ACC oxidase is a common reagent used in the oxidation of this compound.

Substitution: Strong nucleophiles and appropriate solvents are typically used for substitution reactions.

Major Products:

科学研究应用

Ethylene Biosynthesis

ACC is primarily known for its role in the biosynthesis of ethylene, a critical plant hormone involved in various physiological processes. The conversion of S-adenosyl-L-methionine (SAM) to ACC is the rate-limiting step in ethylene production, catalyzed by ACC synthase (ACS). Subsequently, ACC is oxidized to ethylene by ACC oxidase (ACO) .

Table 1: Enzymatic Pathway of Ethylene Biosynthesis

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | ACS | S-adenosyl-L-methionine | ACC |

| 2 | ACO | ACC | Ethylene |

Plant Growth Regulation

ACC has been investigated for its potential as a plant bioregulator. Studies have shown that exogenous application of ACC can induce fruit thinning in apple trees, enhancing crop yield and quality. In trials, varying concentrations of ACC were applied to 'Golden Delicious' apple trees at different growth stages, demonstrating a linear relationship between ACC concentration and fruit thinning effectiveness .

Case Study: Apple Thinning with ACC

- Objective : Evaluate the efficacy of ACC as a chemical thinner.

- Method : Application of ACC at concentrations of 0, 100, 300, or 500 mg·L at two fruit sizes (10 mm and 20 mm).

- Results : Significant thinning observed at 20 mm fruit size with increasing ACC concentration; ineffective at 10 mm.

Role in Plant Signaling

Recent research highlights ACC's role as a signaling molecule independent of ethylene biosynthesis. It has been shown to influence various developmental processes, such as stomatal development and root growth. For instance, ACC application stimulates cell division in guard mother cells (GMCs), thereby affecting stomatal patterning .

Table 2: Effects of ACC on Plant Development

| Process | Effect of ACC |

|---|---|

| Stomatal Development | Promotes GMC division |

| Root Growth | Enhances root protoplast activity |

| Cell Wall Signaling | Modulates cellulose biosynthesis |

Interaction with Pathogens

ACC also plays a role in plant-pathogen interactions. Research indicates that genetic modulation of ACC levels can influence the virulence of pathogens like Verticillium dahliae. Overexpression of ACC deaminase in this pathogen increased its virulence on host plants, while disruption led to reduced pathogenicity . This suggests that manipulating ACC levels could be a strategy for enhancing plant resistance against certain diseases.

Applications in Soil Microbiology

Soil microorganisms utilize ACC as a nitrogen source, which can enhance soil fertility and promote plant growth. Studies have shown that using ACC to incubate soils increases the abundance of genes encoding ACC-deaminases, potentially leading to improved plant stress tolerance .

Potential as a Pesticide

In recent years, there has been interest in using ACC as a pesticide due to its ability to modulate plant responses to stress and pathogens. The U.S. Environmental Protection Agency has issued permits for experimental use of ACC in this capacity .

作用机制

2-Aminocyclopropane-1-carboxylic acid exerts its effects primarily through its role as a precursor to ethylene. The compound is synthesized from S-adenosyl-L-methionine by ACC synthase and is subsequently oxidized to ethylene by ACC oxidase . Ethylene then regulates various plant growth and developmental processes . Additionally, this compound has been shown to activate Ca2±containing ion currents via glutamate receptor-like channels in root protoplasts .

相似化合物的比较

- 1-Aminocyclobutane-1-carboxylic acid

- α-Aminoisobutyric acid

Comparison: 2-Aminocyclopropane-1-carboxylic acid is unique due to its role as a direct precursor to ethylene, a critical plant hormone . While similar compounds like 1-Aminocyclobutane-1-carboxylic acid and α-Aminoisobutyric acid also have significant biological activities, they do not participate in ethylene biosynthesis .

生物活性

2-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid that serves as a crucial precursor in the biosynthesis of the plant hormone ethylene. Ethylene is integral to various physiological processes, including fruit ripening, flower senescence, and responses to environmental stresses. This article explores the biological activity of ACC, highlighting its mechanisms of action, regulatory roles in plant development, and implications in plant stress responses.

Biosynthesis and Metabolism

ACC is synthesized from S-adenosyl-L-methionine (SAM) through the action of ACC synthases (ACS). Following its synthesis, ACC is converted to ethylene by ACC oxidases (ACO). The regulation of these enzymes is critical for maintaining appropriate levels of ethylene in plants.

Key Enzymatic Pathways

| Enzyme | Function | Regulation |

|---|---|---|

| ACC Synthase (ACS) | Converts SAM to ACC | Regulated by phosphorylation and various phytohormones |

| ACC Oxidase (ACO) | Converts ACC to ethylene | Activated by ascorbate and bicarbonate; inhibited by cyanide |

Ethylene Production

ACC is primarily known for its role in ethylene production. Research indicates that exogenous application of ACC can mimic ethylene effects in various plant tissues. For instance, studies have shown that ACC promotes guard mother cell division in Arabidopsis mutants, suggesting its role beyond being merely a precursor to ethylene .

Regulation of Plant Development

ACC influences several developmental processes:

- Fruit Ripening : ACC levels correlate with the onset of ripening in climacteric fruits.

- Flower Senescence : Increased ACC can accelerate flower wilting and senescence.

- Stress Responses : ACC plays a role in mediating responses to biotic and abiotic stresses by modulating ethylene production.

Study on Guard Cell Development

A study involving Arabidopsis mutants demonstrated that ACC significantly increased the division of guard mother cells, which are precursors to stomatal cells. This effect was not replicated by ethylene, indicating a unique signaling role for ACC independent of its conversion to ethylene .

Ethylene Regulation under Stress Conditions

Research has shown that under stress conditions such as drought or pathogen attack, plants exhibit increased levels of ACC, leading to enhanced ethylene production. This response is critical for activating stress tolerance mechanisms .

Signaling Pathways

ACC is involved in various signaling pathways:

- Calcium Signaling : Calcium ions play a pivotal role in mediating the effects of ACC on ethylene biosynthesis. For example, calcium treatments have been shown to enhance ACS activity and promote ACC accumulation .

- Phosphorylation Events : Phosphorylation of ACS proteins affects their stability and activity, further influencing ethylene production rates .

Implications for Agricultural Practices

Understanding the biological activity of ACC can lead to practical applications in agriculture:

- Ripening Control : Manipulating ACC levels could help regulate fruit ripening and extend shelf life.

- Stress Management : Enhancing ACC signaling pathways may improve crop resilience against environmental stresses.

属性

IUPAC Name |

2-aminocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKAUBTWBDZARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。